2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]acetic acid

Catalog No.
S994165
CAS No.
1343107-31-2
M.F
C9H5F5O2
M. Wt
240.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]acetic a...

CAS Number

1343107-31-2

Product Name

2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]acetic acid

IUPAC Name

2,2-difluoro-2-[2-(trifluoromethyl)phenyl]acetic acid

Molecular Formula

C9H5F5O2

Molecular Weight

240.13 g/mol

InChI

InChI=1S/C9H5F5O2/c10-8(11,7(15)16)5-3-1-2-4-6(5)9(12,13)14/h1-4H,(H,15,16)

InChI Key

XXGYJZCVWVRSGB-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(C(=O)O)(F)F)C(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)(F)F)C(F)(F)F

Medicinal Chemistry

Researchers are exploring this compound's potential as a building block for drug discovery. The presence of the carboxylic acid group and the difluoromethyl and trifluoromethyl substituents provide interesting functionalities for interaction with biological targets. Studies have been conducted to investigate its role in the development of:

  • Enzyme Inhibitors: The molecule's structure may allow it to inhibit specific enzymes involved in disease processes [].
  • New Therapeutics: Its unique properties could contribute to the development of novel therapeutic agents for various conditions [].

Materials Science

The specific properties of 2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]acetic acid make it a potential candidate for research in materials science. The fluorinated groups can influence properties like:

  • Acidity: The presence of fluorine atoms can affect the acidity of the carboxylic acid group, which can be useful in designing materials with specific chemical properties [].
  • Thermal Stability: The trifluoromethyl group can enhance the thermal stability of the molecule, making it potentially suitable for applications in high-temperature environments [].

2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]acetic acid is a synthetic organic compound characterized by its unique molecular structure. It has the chemical formula C₉H₅F₅O₂ and a molecular weight of approximately 240.13 g/mol. This compound is notable for its difluoro and trifluoromethyl substituents, which contribute to its chemical stability and potential biological activity. It is commonly used in various chemical research applications, particularly in the fields of medicinal chemistry and agrochemicals .

The reactivity of 2,2-difluoro-2-[2-(trifluoromethyl)phenyl]acetic acid can be influenced by its functional groups. Key reactions include:

  • Esterification: This compound can react with alcohols to form esters, which are often more lipophilic and may enhance bioavailability.
  • Reduction: The carboxylic acid group can be reduced to an alcohol, altering its solubility and reactivity.
  • Nucleophilic Substitution: The presence of fluorine atoms can facilitate nucleophilic substitution reactions, making it a useful intermediate in organic synthesis.

These reactions highlight the compound's versatility in synthetic organic chemistry .

The synthesis of 2,2-difluoro-2-[2-(trifluoromethyl)phenyl]acetic acid typically involves multi-step organic synthesis techniques. Common methods include:

  • Fluorination: Introduction of fluorine atoms using fluorinating agents such as sulfur tetrafluoride or other fluorinating reagents.
  • Aromatic Substitution: Employing electrophilic aromatic substitution to introduce trifluoromethyl groups onto the phenyl ring.
  • Carboxylation: The final step usually involves carboxylation of the resulting intermediate to yield the acetic acid derivative.

These methods require careful control of reaction conditions to optimize yield and purity .

The applications of 2,2-difluoro-2-[2-(trifluoromethyl)phenyl]acetic acid are diverse:

  • Pharmaceutical Development: It serves as a potential lead compound for developing new anti-inflammatory agents.
  • Agricultural Chemicals: Its unique properties make it suitable for use in agrochemicals, particularly as a pesticide or herbicide.
  • Material Science: The compound's stability and reactivity make it a candidate for developing advanced materials with specific properties.

Interaction studies involving 2,2-difluoro-2-[2-(trifluoromethyl)phenyl]acetic acid focus on its binding affinity with biological targets. Initial findings suggest that it may interact with cyclooxygenase enzymes, similar to traditional NSAIDs. Further studies are necessary to assess its selectivity and efficacy compared to existing compounds in therapeutic settings .

Several compounds share structural similarities with 2,2-difluoro-2-[2-(trifluoromethyl)phenyl]acetic acid. Notable examples include:

Compound NameMolecular FormulaKey Features
2,2-Difluoro-2-[4-(trifluoromethyl)phenyl]acetic acidC₉H₅F₅O₂Similar difluoro and trifluoromethyl groups
Trifluoroacetic acidC₂F₃O₂Stronger acidity; used as a reagent
4-Trifluoromethylbenzoic acidC₈H₆F₃O₂Contains trifluoromethyl group; used in synthesis

These compounds illustrate the unique characteristics of 2,2-difluoro-2-[2-(trifluoromethyl)phenyl]acetic acid while highlighting its distinct functional groups that contribute to its specific applications in research and industry .

XLogP3

3

Dates

Modify: 2023-08-16

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